![molecular formula C15H20N2O2 B267442 N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B267442.png)
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several different kinases, including RAF, VEGFR, and PDGFR. These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 works by inhibiting the activity of several different kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a key role in tumor growth. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, or the formation of new blood vessels. By inhibiting these kinases, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 can slow or stop tumor growth and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and reduce tumor vascularity. In clinical studies, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to improve progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been extensively studied and has a well-understood mechanism of action. This makes it an attractive target for cancer therapy research. However, one limitation of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been shown to have off-target effects, meaning that it can inhibit other kinases besides its intended targets. This can lead to unwanted side effects and can make it difficult to determine the specific effects of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 on cancer cells.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. One area of research is the development of combination therapies that include N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. For example, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to enhance the activity of chemotherapy drugs in preclinical studies. Another area of research is the development of new kinase inhibitors that have improved selectivity and reduced off-target effects. Finally, there is ongoing research on the use of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 in combination with immunotherapy drugs, which may enhance the immune response against cancer cells.
Métodos De Síntesis
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-4-nitrobenzamide. This compound is then reacted with cyclopropylcarbonyl chloride to form N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide. The final step involves the reduction of the nitro group to an amino group using a palladium catalyst.
Propiedades
Nombre del producto |
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide |
---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-tert-butyl-4-(cyclopropanecarbonylamino)benzamide |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,18)(H,17,19) |
Clave InChI |
QOGVDCXATFXWNW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.